Beyond its role in synthesis, 2-Aminobenzyl alcohol has been explored in other areas of scientific research:
2-Aminobenzyl alcohol, also known as o-aminobenzenemethanol, is a chemical compound classified within the benzyl alcohols group. Its molecular formula is CHNO, and it has a molecular weight of approximately 123.1525 g/mol. The compound features an amino group (-NH) attached to the benzene ring at the second position and a hydroxymethyl group (-CHOH) at the first position, making it a primary amine and a primary alcohol simultaneously. This unique structure contributes to its diverse reactivity and biological activity .
Currently, there's no documented information regarding a specific mechanism of action for 2-Aminobenzyl alcohol in biological systems. However, its functional groups offer possibilities for further investigation. The amino group might allow for hydrogen bonding with other molecules, while the hydroxyl group could participate in various reactions depending on the context [].
2-Aminobenzyl alcohol exhibits notable biological activities, particularly in medicinal chemistry. It has been explored for its potential as:
Several methods exist for synthesizing 2-aminobenzyl alcohol:
The applications of 2-aminobenzyl alcohol span various fields:
Interaction studies involving 2-aminobenzyl alcohol have focused on its binding properties with various biological targets. Research indicates that it may interact with enzymes and receptors relevant to drug metabolism and efficacy. For instance, studies have explored its interactions with progesterone receptors, revealing potential therapeutic implications in hormone-related treatments .
Several compounds share structural similarities with 2-aminobenzyl alcohol. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Benzyl Alcohol | Alcohol | Simple structure without amino functionality |
Aniline | Amine | Lacks hydroxymethyl group |
4-Aminobenzyl Alcohol | Amino Alcohol | Amino group at para position |
Phenethylamine | Amino Alkane | Aliphatic chain instead of aromatic |
3-Aminophenol | Amino Phenol | Hydroxyl group at the meta position |
The uniqueness of 2-aminobenzyl alcohol lies in its dual functionality as both an amine and an alcohol, allowing it to participate in a broader range of
Irritant